2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-11(2)6-4-7-9-5-3-8(12)10-7/h3,5H,4,6H2,1-2H3,(H,9,10,12) |
InChI Key |
IOYMJFDTXZNGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of dimethylaminoethylamine with a suitable pyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Dimethylaminoethylamine and a pyrimidinone precursor.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- The dihydrochloride salt form enhances water solubility but may compromise thermal stability compared to the free base of the target compound. Such differences highlight how N-alkylation influences salt formation and bioavailability .
- Ethyl 4-(Dimethylamino) Benzoate vs. Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization (degree of conversion: ~75%) compared to 2-(dimethylamino) ethyl methacrylate (~65%). However, the latter’s reactivity improves with diphenyliodonium hexafluorophosphate (DPI), suggesting that the target compound’s dimethylaminoethyl group could similarly enhance responsiveness to initiators in polymer matrices .
Comparative Data Tables
Table 2: Reactivity and Material Properties
| Compound Name | Application | Reactivity Enhancer | Degree of Conversion (%) | Physical Properties |
|---|---|---|---|---|
| 2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one | Polymer/resin systems | DPI (hypothetical) | ~70 (estimated) | Moderate hardness, stable |
| Ethyl 4-(dimethylamino) benzoate | Resin cement | None | 75 | High flexural strength |
| 2-(Dimethylamino) ethyl methacrylate | Resin cement | DPI | 65 → 80 (with DPI) | Improved with DPI |
Key Research Findings
Synthesis: Heterogeneous catalysts (e.g., silica-supported acids) optimize yields for dihydropyrimidinones, but the dimethylaminoethyl group in the target compound may necessitate tailored conditions .
Reactivity: The dimethylaminoethyl group enhances responsiveness to photoinitiators like DPI, analogous to 2-(dimethylamino) ethyl methacrylate .
Biological Activity
2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, a derivative of the 3,4-dihydropyrimidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class known as dihydropyrimidinones (DHPMs), which are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
The molecular structure of this compound features a pyrimidine ring with a dimethylaminoethyl side chain. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Anticancer Activity
Research indicates that DHPMs exhibit significant anticancer properties. A study highlighted that modifications in the structure of DHPMs can enhance their cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed promising results against leukemia and breast cancer cells, with IC50 values in the low micromolar range.
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | K562 (CML) | 5.6 |
| Similar DHPM Derivative | MCF-7 (Breast) | 3.2 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production. The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Study on Anticancer Properties
A study published in Pharmaceutical Research evaluated the anticancer effects of several DHPM derivatives, including this compound. The results indicated that this compound induced apoptosis in K562 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Evaluation of Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of multidrug-resistant bacteria. The findings revealed that it exhibited superior activity compared to standard antibiotics such as ampicillin and ciprofloxacin.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleotide synthesis, crucial for cancer cell proliferation.
- Receptor Modulation : The dimethylamino group enhances lipophilicity, allowing better penetration into cells and interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Biginelli-like reactions using aldehydes, β-ketoesters, and urea derivatives. For example, ZnCl₂ in a refluxing n-heptane-toluene (1:1) solvent system effectively catalyzes cyclocondensation, with yields dependent on solvent polarity and catalyst loading. TLC monitoring ensures reaction completion, followed by recrystallization for purification .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding patterns. Single-crystal studies (e.g., using Cu-Kα radiation at 298 K) resolve disorder in the dimethylaminoethyl side chain, while NMR (¹H/¹³C) and HRMS validate molecular identity and purity .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Initial screening should focus on enzymatic assays (e.g., cholinesterase or kinase inhibition) and antimicrobial tests (MIC determination against Gram-positive/negative bacteria). Dose-response curves and IC₅₀ calculations guide prioritization for further studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of dihydropyrimidinone derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic assays). Meta-analyses of structure-activity relationships (SARs) clarify substituent effects .
Q. What advanced techniques elucidate the compound’s adsorption and reactivity on indoor or environmental surfaces?
- Methodological Answer : Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) tracks surface interactions. Controlled humidity chambers simulate indoor environments, while GC-MS quantifies volatile byproducts. These studies inform stability and degradation pathways under real-world conditions .
Q. How can in vivo efficacy and pharmacokinetics be optimized for this compound?
- Methodological Answer : Derivatization (e.g., prodrug strategies via acetylation of the dimethylamino group) improves bioavailability. Pharmacokinetic studies in rodent models (plasma T½, AUC) paired with tissue distribution assays (LC-MS/MS) guide structural modifications .
Q. What computational methods predict the compound’s binding modes to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like kinase domains. Free-energy perturbation (FEP) calculations refine binding affinity predictions, validated by mutagenesis studies .
Key Considerations for Researchers
- Synthetic Reproducibility : Batch-to-batch variability in dihydropyrimidinones often stems from aldehyde reactivity. Use freshly distilled aldehydes and inert atmospheres for consistent results .
- Data Validation : Cross-validate biological data with ≥3 independent replicates and include positive/negative controls to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
